molecular formula C26H38O8 B1200219 4'-O-demethylsordarin

4'-O-demethylsordarin

Cat. No. B1200219
M. Wt: 478.6 g/mol
InChI Key: YTWDSZAPPKUSFS-OIAXQXJYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-O-demethylsordarin is a tetracyclic diterpenoid consisting of sordaricin in which the primary hydroxy hydrogen has been replaced by a 6-deoxy-beta-D-altropyranosyl group. It has a role as a fungal metabolite. It is a tetracyclic diterpenoid, a monosaccharide derivative, a glycoside, an aldehyde, a bridged compound and a 3-oxo monocarboxylic acid. It is a conjugate acid of a 4'-O-demethylsordarin(1-).

Scientific Research Applications

Antitumor Activity

4'-O-demethylsordarin derivatives exhibit significant antitumor properties. For instance, 4'-O-demethylepipodophyllotoxin derivatives have been studied for their inhibitory activity against human DNA topoisomerase II, showing potential in treating various cancers (Wang et al., 1990). Further research on 4-beta-arylamino derivatives of 4'-O-demethylepipodophyllotoxin has indicated enhanced inhibitory activity against DNA topoisomerase II, which is crucial in the development of new cancer treatments (Zhu et al., 1999).

Biosensor Development

Research has demonstrated the use of 4'-O-demethylsordarin derivatives in biosensor technology. A study on a photoelectrochemical biosensor for DNA formylation detection employed 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole as a recognition reagent for detecting a rare base in DNA (Li et al., 2020). This highlights the potential for 4'-O-demethylsordarin derivatives in innovative biosensing applications.

DNA Interaction Studies

The interaction of 4'-O-demethylsordarin derivatives with DNA has been a subject of extensive study. Research on the redox mechanism of idarubicin, a derivative of 4-demethoxydaunorubicin, revealed its interaction with DNA, causing changes in DNA's morphological structure. This was investigated using an electrochemical DNA biosensor, providing insights into the drug-DNA interaction mechanisms (Kara, 2014).

Enzymatic and Molecular Biology Research

4'-O-demethylsordarin derivatives have been studied in the context of enzymatic and molecular biology. For instance, the role of Tet proteins in converting 5-methylcytosine to 5-formylcytosine and 5-carboxylcytosine was explored, which has implications for understanding DNA demethylation pathways (Ito et al., 2011).

properties

Product Name

4'-O-demethylsordarin

Molecular Formula

C26H38O8

Molecular Weight

478.6 g/mol

IUPAC Name

(1R,2S,4R,5R,8R,9S,11R)-9-formyl-5-methyl-13-propan-2-yl-2-[[(2R,3S,4R,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]tetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylic acid

InChI

InChI=1S/C26H38O8/c1-12(2)18-7-15-8-24(10-27)17-6-5-13(3)16(17)9-25(15,26(18,24)23(31)32)11-33-22-21(30)20(29)19(28)14(4)34-22/h7,10,12-17,19-22,28-30H,5-6,8-9,11H2,1-4H3,(H,31,32)/t13-,14-,15+,16-,17-,19-,20-,21+,22-,24+,25+,26+/m1/s1

InChI Key

YTWDSZAPPKUSFS-OIAXQXJYSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@H]1C[C@@]3([C@@H]4C[C@]2([C@]3(C(=C4)C(C)C)C(=O)O)C=O)CO[C@H]5[C@H]([C@@H]([C@@H]([C@H](O5)C)O)O)O

Canonical SMILES

CC1CCC2C1CC3(C4CC2(C3(C(=C4)C(C)C)C(=O)O)C=O)COC5C(C(C(C(O5)C)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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